molecular formula C19H19N5O3 B2620030 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097889-73-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Numéro de catalogue: B2620030
Numéro CAS: 2097889-73-9
Poids moléculaire: 365.393
Clé InChI: JTQUDPNPTQEONF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O3C_{15}H_{16}N_{4}O_{3} with a molecular weight of 300.31 g/mol. The structure features an isoindole core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds structurally similar to the target compound. For instance, pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines were assessed for their inhibitory effects on various cancer cell lines, including A549 and NCI-H1975. The results indicated that modifications in the structure significantly influenced cytotoxicity.

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)% Inhibition at 0.1 μM
A5NCI-H1975>50<36
B7A5490.440 ± 0.039High
B9NCI-H197515.629 ± 1.03Moderate

This table summarizes the half-maximal inhibitory concentration (IC50) values and percentage inhibition observed in different compounds, highlighting the varying efficacy against selected cancer cell lines .

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth. For example, compounds containing thienopyrimidine-like structures demonstrated enhanced cytotoxic activity due to their ability to interact effectively with protein targets involved in cancer progression .

Case Studies

In a study focusing on pyrrolizines as anticancer drug scaffolds, it was found that specific modifications to the side chains could enhance biological activity significantly. The introduction of halogen groups at strategic positions on the acrylamide side chain was noted to improve interaction with target proteins, thereby increasing cytotoxicity .

Case Study: Pyrrolizine Derivatives
A derivative containing a pyrrolidine ring showed notable activity against A549 cells with an IC50 value significantly lower than that of its parent compound. This suggests that structural variations can lead to enhanced biological efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have indicated that certain derivatives exhibit favorable absorption characteristics and metabolic stability, which are essential for effective therapeutic use .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability56-109%
Maximum Tolerated Dose100 mg/kg
Plasma Concentration EC5020 ng/ml

These parameters reflect the compound's potential for clinical application, emphasizing its bioavailability and safety profile .

Propriétés

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-16(12-24-17(26)14-6-1-2-7-15(14)18(24)27)22-11-13-5-3-10-23(13)19-20-8-4-9-21-19/h1-2,4,6-9,13H,3,5,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUDPNPTQEONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.